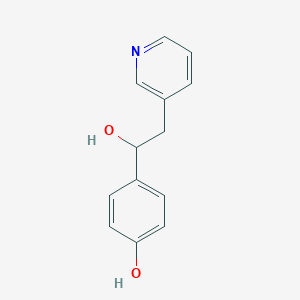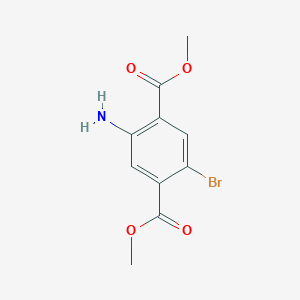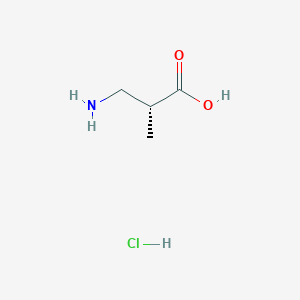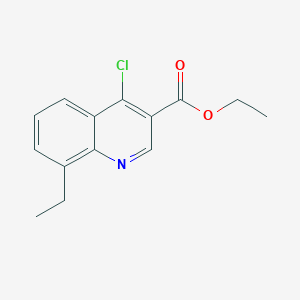
1-(噻吩-2-羰基)-哌啶-4-羧酸
描述
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a compound that features a thiophene ring attached to a piperidine ring through a carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiophene ring is known for its aromatic properties, while the piperidine ring is a common structural motif in many biologically active molecules.
科学研究应用
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . For instance, some thiophene derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a protein that regulates the cellular response to hypoxia .
Mode of Action
It’s worth noting that certain thiophene derivatives have been found to inhibit fih-1, which in turn activates hypoxia-inducible factor-α (hif-α), a transcription factor that plays a crucial role in the cellular response to hypoxia .
Biochemical Pathways
The inhibition of fih-1 by certain thiophene derivatives can lead to the activation of hif-α, which then induces a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Result of Action
The activation of hif-α through the inhibition of fih-1 can lead to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
生化分析
Biochemical Properties
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The thiophene ring can engage in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity of the compound towards certain enzymes. For instance, it has been observed that thiophene derivatives can inhibit enzymes such as kinases and proteases, which are crucial in regulating cellular functions . The carboxylic acid group can also form ionic bonds with amino acid residues in the active sites of enzymes, further modulating their activity.
Cellular Effects
The effects of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it may inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds and ionic interactions with basic residues. These interactions can lead to the inhibition or activation of enzymes, depending on the context. For instance, the compound may inhibit proteases by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities . In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, but its activity may diminish over time due to gradual degradation.
Dosage Effects in Animal Models
In animal models, the effects of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid vary with different dosages. At low doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects such as cytotoxicity, inflammation, or organ damage. These dose-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux within the cell. Additionally, the compound may affect the levels of key metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes.
Transport and Distribution
The transport and distribution of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving organic anion transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is crucial for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or targeting signals . For example, the presence of a nuclear localization signal could direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, targeting signals for the mitochondria could facilitate its involvement in metabolic processes and energy production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid typically involves the condensation of thiophene-2-carbonyl chloride with piperidine-4-carboxylic acid. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions: 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine-4-carbinol derivatives.
Substitution: Halogenated thiophene derivatives.
相似化合物的比较
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the piperidine moiety.
Piperidine-4-carboxylic acid: Contains the piperidine ring but lacks the thiophene moiety.
1-(Furan-2-carbonyl)-piperidine-4-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is unique due to the combination of the thiophene and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for various applications .
属性
IUPAC Name |
1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWSBWQLPNNZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353978 | |
| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147636-34-8 | |
| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



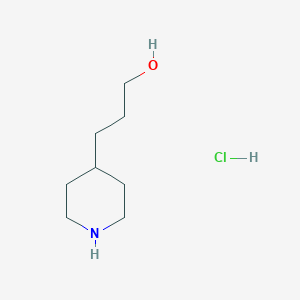
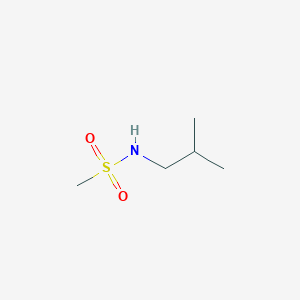
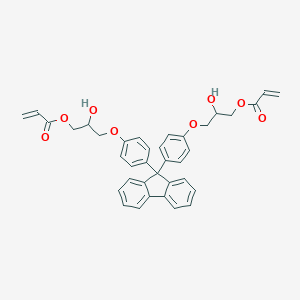

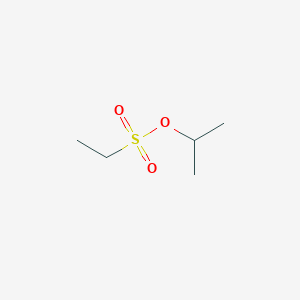
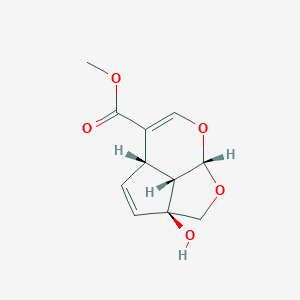
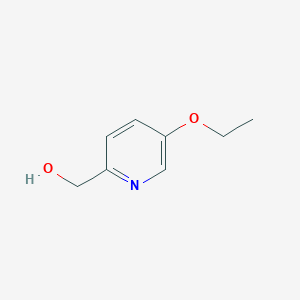
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)
![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)
